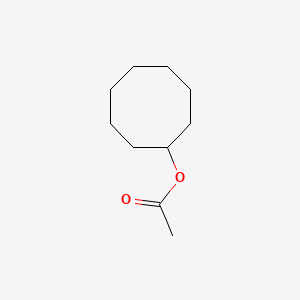

Cyclooctyl acetate

Description

Contextualization within Ester Chemistry

In chemical nomenclature, an ester is a compound derived from an acid in which at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.org Esters are typically synthesized through the reaction of a carboxylic acid and an alcohol. wikipedia.orglibretexts.org Cyclooctyl acetate (B1210297), with the molecular formula C₁₀H₁₈O₂, is the ester formed from the reaction of acetic acid and the cyclic alcohol, cyclooctanol (B1193912). lookchem.comrsc.org It is characterized by an acetate group attached to an eight-membered carbon ring. lookchem.com

It is important to distinguish esters of cyclic alcohols, such as cyclooctyl acetate, from cyclic esters, which are known as lactones. britannica.compearson.com A lactone is a cyclic compound in which the ester functional group is incorporated into the ring structure itself, typically formed from an intramolecular reaction of a molecule containing both a hydroxyl and a carboxylic acid group. britannica.compearson.commasterorganicchemistry.com this compound, in contrast, possesses an acyclic ester functional group bonded to a separate carbocyclic ring.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 772-60-1 |

| Molecular Formula | C₁₀H₁₈O₂ |

| Molecular Weight | 170.25 g/mol |

| Boiling Point | 215.9°C at 760 mmHg |

| Density | 0.94 g/cm³ |

| Refractive Index | 1.449 |

| Data sourced from multiple chemical databases. lookchem.comnih.govnist.govnist.gov |

Significance of Cyclooctane (B165968) Derivatives in Chemical Sciences

The cyclooctane ring is the foundational structure of a broad class of compounds known as cyclooctane derivatives. Cyclooctane itself is a saturated cycloalkane ((CH₂)₈) that serves as a reference compound for eight-membered ring systems. wikipedia.org These medium-sized rings are conformationally complex, with the boat-chair conformation being the most stable form. wikipedia.orgkcl.ac.uk

Cyclooctane derivatives are significant in several areas of chemical science:

Organic Synthesis: They serve as versatile intermediates and precursors for synthesizing more complex molecules. kcl.ac.ukontosight.aiontosight.ai For instance, the dimerization of butadiene is a key industrial route to 1,5-cyclooctadiene, a precursor to other cyclooctane derivatives. wikipedia.org

Materials Science: The unique structural features of cyclooctene (B146475) derivatives are explored for creating novel materials and as ligands in metal-organic frameworks. ontosight.ai

Bioorthogonal Chemistry: trans-Cyclooctene (B1233481) (TCO) derivatives are notable for their application in "click chemistry," a class of rapid and selective reactions that can occur in biological environments without interfering with native biochemical processes. tcichemicals.comtcichemicals.com The high strain of the trans double bond within the eight-membered ring allows for extremely fast reactions with tetrazines, a process known as the Strain-Promoted Inverse Electron-Demand Diels-Alder Reaction (SPIEDAC). tcichemicals.comresearchgate.netnih.gov This has applications in live-cell imaging, drug delivery, and molecular labeling. researchgate.net

The versatility of the cyclooctane framework allows for modifications that lead to a wide array of derivatives with tailored properties for various scientific applications. ontosight.ai

Evolution of Research Perspectives on this compound and Analogues

Research interest in this compound and its analogues has evolved significantly over the decades, reflecting broader trends in organic chemistry and medicinal research.

Early investigations focused on fundamental synthesis and reactivity. A patent from the 1950s describes a process for producing cyclooctanone (B32682), wherein cyclooctene is first converted to this compound by reaction with acetic and sulfuric acids, followed by saponification to cyclooctanol and subsequent oxidation. google.com Academic studies from the 1970s explored the acid-catalyzed reactions of related cyclooctyl systems, investigating phenomena such as transannular hydride shifts, where a hydrogen atom is transferred across the ring. le.ac.ukamazonaws.com

A significant area of research emerged with the study of estradiol (B170435) this compound , a synthetic ester derivative of the natural estrogen, estradiol. ontosight.ai In the 1980s, this analogue was investigated as a potential candidate for oral hormone replacement therapy and contraception. wikipedia.orgtandfonline.com Studies focused on its pharmacological properties, such as its potential to bypass first-pass metabolism in the liver by being absorbed through the lymphatic system, which could offer advantages over other oral estrogens. wikipedia.orgkarger.comkarger.com Research examined its effects on gonadotrophins, serum lipids, and endometrial morphology. karger.comnih.gov However, when combined with desogestrel (B1670305) for contraception, it resulted in unacceptable bleeding patterns and was not developed further for this purpose. wikipedia.orgtandfonline.com

More recent research has returned to the fundamental reactivity of cyclooctane derivatives, employing modern analytical and synthetic techniques. For example, studies have explored the selective biocatalytic hydroxylation of this compound using cytochrome P450 enzymes, demonstrating the potential for precise functionalization of C-H bonds. rsc.org This reflects a contemporary focus on developing highly selective and efficient synthetic methods.

Scope and Objectives of the Research Compendium

This article provides a focused examination of the chemical compound this compound, based on academic and scientific literature. The objective is to present a structured overview that contextualizes the compound within the principles of ester chemistry and the broader significance of cyclooctane derivatives. By tracing the evolution of research perspectives, from early synthetic work to its connection with pharmacologically relevant analogues and modern catalytic studies, this compendium aims to furnish a clear and authoritative resource on the scientific relevance of this compound. The content strictly adheres to the outlined sections, focusing solely on the chemical and research aspects of the compound.

Structure

3D Structure

Properties

CAS No. |

772-60-1 |

|---|---|

Molecular Formula |

C10H18O2 |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

cyclooctyl acetate |

InChI |

InChI=1S/C10H18O2/c1-9(11)12-10-7-5-3-2-4-6-8-10/h10H,2-8H2,1H3 |

InChI Key |

VBSHAXJPLHCYTH-UHFFFAOYSA-N |

SMILES |

CC(=O)OC1CCCCCCC1 |

Canonical SMILES |

CC(=O)OC1CCCCCCC1 |

Other CAS No. |

772-60-1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclooctyl Acetate and Analogues

Chemoenzymatic Synthesis and Biocatalysis

Chemoenzymatic synthesis, which integrates the selectivity of biocatalysts with the versatility of chemical reactions, has emerged as a powerful strategy for producing complex molecules like cyclooctyl acetate (B1210297) and its analogues. mdpi.com This approach often leads to more efficient and environmentally benign processes compared to purely chemical methods. utupub.finih.gov

Enzymatic Esterification and Transesterification Pathways

Enzymatic esterification is a key biocatalytic method for synthesizing esters such as cyclooctyl acetate. This process typically involves the reaction of an alcohol (cyclooctanol) with a carboxylic acid or an activated acyl donor, catalyzed by an enzyme, most commonly a lipase (B570770). nih.govassets-servd.host Lipases are widely used due to their stability in organic solvents, broad substrate specificity, and high regio- and enantioselectivity without the need for cofactors. nih.govnih.gov

The synthesis can proceed via direct esterification or transesterification. In direct esterification, cyclooctanol (B1193912) reacts with an appropriate carboxylic acid. Transesterification, on the other hand, utilizes an existing ester as the acyl donor. Vinyl esters, such as vinyl acetate, are often employed as acyl donors to drive the reaction forward, as the co-product, vinyl alcohol, tautomerizes to the volatile and non-reactive acetaldehyde, rendering the reaction irreversible. jocpr.com

The reaction mechanism for lipase-catalyzed esterification generally follows a Ping Pong Bi Bi mechanism. nih.gov In this process, the enzyme first reacts with the acyl donor to form an acyl-enzyme intermediate, releasing the alcohol part of the donor. Subsequently, the alcohol substrate (e.g., cyclooctanol) attacks the acyl-enzyme complex, leading to the formation of the desired ester and regeneration of the free enzyme. researchgate.net

Immobilization of lipases on solid supports is a common strategy to enhance their stability, activity, and reusability, which is crucial for industrial applications. mdpi.comrsc.orgresearchgate.net Various materials, including porous organic-inorganic systems and magnetic nanoparticles, have been used for immobilization, often resulting in hyperactivated and more stable enzyme preparations. nih.govmdpi.comrsc.org

Stereoselective and Enantioselective Approaches

The synthesis of specific stereoisomers of this compound and related chiral alcohols is of significant interest, particularly in the pharmaceutical and fragrance industries. utupub.fiuniovi.es Biocatalysis, especially using lipases, offers highly effective methods for achieving stereoselectivity. researchgate.net

Enzymes can differentiate between the enantiomers of a racemic alcohol or a prochiral substrate, leading to the formation of an enantiomerically enriched product. jocpr.comresearchgate.net For instance, the desymmetrization of meso compounds, which are achiral molecules containing stereocenters, can yield a single enantiomer of the product with a theoretical yield of 100%. nih.govjocpr.comuniovi.es

The choice of enzyme, acyl donor, and solvent can significantly influence the enantioselectivity of the reaction. mdpi.com For example, in the resolution of secondary alcohols, lipases like Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PCL) have demonstrated high enantioselectivity. utupub.firesearchgate.net The enantiomeric ratio (E-value), a measure of the enzyme's ability to discriminate between enantiomers, can be optimized by carefully selecting these reaction parameters. mdpi.com

Recent advancements have also explored the use of engineered heme proteins for the stereoselective synthesis of complex structures like cyclopropanes, which can be precursors to various functionalized molecules. nih.govresearcher.lifeutdallas.eduacs.org

Kinetic Resolution Techniques

Kinetic resolution is a widely used enzymatic method for separating the enantiomers of a racemic mixture. nih.gov In this process, an enzyme selectively catalyzes the reaction of one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer and the product ester, both in enantiomerically enriched forms. jocpr.comscielo.br The maximum theoretical yield for each enantiomer in a classical kinetic resolution is 50%. jocpr.com

Lipases are the most common biocatalysts for the kinetic resolution of racemic alcohols, including secondary alcohols similar in structure to cyclooctanol. utupub.finih.govmdpi.comnih.gov The reaction typically involves the acylation of the alcohol with an acyl donor like vinyl acetate. scielo.br The success of the resolution is quantified by the conversion and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

| Substrate | Lipase | Acyl Donor | Solvent | Conversion (%) | Product e.e. (%) | Reference |

|---|---|---|---|---|---|---|

| (±)-1-Phenylethanol | CALB | Vinyl acetate | Hexane | ~50 | >95 (R)-acetate | scielo.br |

| (±)-1-(2-Furyl)ethanol | Novozym 435 (CALB) | Vinyl acetate | n-Heptane | - | High | jocpr.com |

| (±)-Ethyl 2,3-dihydroxy-2-phenylpropanoate | PSL-C | Vinyl acetate | Toluene | ~50 | Good | nih.gov |

To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) has been developed. mdpi.commdpi.comnih.gov DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer of the starting material. nih.gov This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.commdpi.com The racemization is often achieved using a metal catalyst, such as a ruthenium or niobium complex, that is compatible with the enzyme and reaction conditions. scielo.brmdpi.com

Engineering of Biocatalysts for Specific Transformations

While naturally occurring enzymes offer remarkable catalytic properties, their performance may not always be optimal for specific industrial applications. Protein engineering techniques, including rational design and directed evolution, are employed to improve enzyme characteristics such as activity, stability, and selectivity for non-natural substrates. researchgate.netnih.govd-nb.info

Rational design involves making specific changes to the enzyme's amino acid sequence based on a detailed understanding of its three-dimensional structure and catalytic mechanism. nih.govd-nb.info For example, mutations in the active site of a lipase can be introduced to accommodate bulky substrates like tertiary alcohols, thereby increasing the reaction rate while maintaining high enantioselectivity. nih.govd-nb.info

Directed evolution, on the other hand, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure and has been successfully used to engineer biocatalysts for a wide range of transformations, including the synthesis of pharmaceutical intermediates. nih.gov These engineered biocatalysts can then be applied to the synthesis of specific esters like this compound, potentially offering higher yields and selectivities. acs.org

Organometallic Catalysis in this compound Synthesis

Organometallic catalysis provides a powerful alternative and complementary approach to biocatalysis for the synthesis of esters, including this compound. Palladium-catalyzed reactions, in particular, are highly versatile for forming carbon-oxygen bonds. acs.org

Palladium-Catalyzed Reactions and Mechanistic Pathways

Palladium catalysts are effective in a variety of esterification reactions. mdpi.comrsc.org One common approach is the carbonylation of organic halides or their surrogates in the presence of an alcohol. mdpi.comrsc.org While not a direct route from cyclooctanol, related palladium-catalyzed methodologies for ester synthesis are well-established. For instance, the palladium-catalyzed esterification of aryl halides with carboxylic acids or formates demonstrates the power of this approach in C-O bond formation. acs.orgrsc.org

A more relevant pathway for the synthesis of this compound and its analogues is the palladium-catalyzed allylic substitution, often referred to as the Tsuji-Trost reaction. nih.govresearchgate.netacs.org This reaction involves the substitution of a leaving group on an allylic substrate with a nucleophile. If cyclooctanol or its corresponding alkoxide is used as the nucleophile and an appropriate allylic acetate or carbonate as the electrophile, this reaction can form an ether. To form an ester like this compound via a related pathway, one might consider the reaction of an allylic alcohol with an activated carboxylic acid derivative or the acylation of an allylic ester. scirp.org

The general mechanism for palladium-catalyzed allylic substitution involves the following key steps:

Oxidative Addition : A Pd(0) complex reacts with the allylic substrate (e.g., an allylic acetate) to form a (π-allyl)palladium(II) intermediate. mdpi.com

Nucleophilic Attack : The nucleophile (e.g., an alkoxide or a stabilized enolate) attacks the π-allyl ligand, either directly on the allyl moiety (outer-sphere attack) or at the metal center followed by reductive elimination (inner-sphere attack). nih.gov

Reductive Elimination/Product Formation : This step forms the new C-O or C-C bond and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.com

The regioselectivity and stereoselectivity of the reaction are highly dependent on the nature of the ligands, the substrate, and the nucleophile. acs.org For example, N-heterocyclic carbenes (NHCs) have been explored as ligands in these reactions, sometimes leading to different reactivity and selectivity compared to traditional phosphine (B1218219) ligands. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Catalyst | Typically a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂. | mdpi.comalmacgroup.com |

| Ligands | Phosphine ligands (e.g., PPh₃, XantPhos) or N-Heterocyclic Carbenes (NHCs) are common. They influence reactivity and selectivity. | mdpi.comresearchgate.net |

| Substrates | Allylic compounds with a good leaving group, such as acetates, carbonates, or halides. | nih.govacs.org |

| Nucleophiles | A wide range including soft carbon nucleophiles (e.g., malonates) and heteroatom nucleophiles (e.g., alcohols, amines). | researchgate.netacs.org |

| Mechanism | Involves oxidative addition to form a (π-allyl)palladium(II) complex, followed by nucleophilic attack and reductive elimination. | mdpi.comnih.gov |

Ruthenium and Cobalt-Mediated Transformations

Ruthenium and cobalt complexes are versatile catalysts for a variety of organic transformations that can be applied to the synthesis of this compound precursors or analogues.

Ruthenium-Mediated Reactions: Ruthenium catalysts are effective in various reactions involving alkenes and alcohols. For instance, ruthenium tetroxide (RuO₄) is a powerful oxidizing agent that can mediate the dihydroxylation of alkenes. nih.gov While osmium tetroxide often fails, RuO₄-catalyzed processes have been successful in the stereoselective dihydroxylation of complex cyclic alkenes. nih.gov This functionality can be a step toward introducing oxygenated functional groups. Furthermore, ruthenium-carbene complexes, known for their role in olefin metathesis, can also serve as a source for RuO₄ in sequential reactions, such as ring-closing metathesis followed by dihydroxylation. nih.gov Other ruthenium complexes, like [RuCl₂(CO)₃]₂, are known to catalyze the intermolecular cyclopropanation of alkenes using propargylic acetates as precursors, forming vinylcyclopropanes. researchgate.net Such cycloadditions, which can form various ring sizes, highlight the versatility of ruthenium in C-C bond formation. nih.gov

Cobalt-Mediated Reactions: Cobalt catalysis is particularly notable in radical-mediated reactions. rsc.org Inspired by coenzyme B₁₂, synthetic chemists have developed cobalt-based systems that enable controlled radical reactions. rsc.org A novel strategy involves the cobalt-catalyzed, strain-release generation of carbon-centered radicals from alkylidenecyclopropanes (ACPs). rsc.orggoettingen-research-online.de This method utilizes a unique radical-mediated carbon-carbon bond cleavage, which can then be used for C-H functionalization, representing a distinct way to generate radical intermediates for synthesis. rsc.orggoettingen-research-online.de Additionally, cobalt complexes, including salen-type cobalt initiators, are used in organometallic-mediated radical polymerization (OMRP) of monomers like vinyl acetate, demonstrating their utility in forming acetate-containing polymers. researchgate.net

C-H Activation Strategies

Direct C-H activation has emerged as a transformative strategy for converting inert C-H bonds into valuable functional groups, streamlining synthetic pathways by avoiding pre-functionalization steps. rutgers.edunih.gov This approach is highly relevant for the synthesis of this compound directly from cyclooctane (B165968).

The direct acetoxylation of saturated hydrocarbons like cyclooctane represents a significant advance. Research has demonstrated the viability of a gold-catalyzed direct acetoxylation of C(sp³)–H bonds. kaimosi.comresearchgate.netresearchgate.net This method employs a hypervalent iodine reagent, such as PhI(OAc)₂, in conjunction with a simple gold salt like HAuBr₄ as the catalyst. kaimosi.comresearchgate.net The reaction is believed to proceed via a hydride transfer mechanism. kaimosi.comresearchgate.net

| Catalyst System | Substrate | Oxidant | Product | Key Finding | Citation |

| HAuBr₄ | Cyclooctane | PhI(OAc)₂ | This compound | Catalytic C(sp³)–H acetoxylation proceeds via hydride transfer. | kaimosi.comresearchgate.netresearchgate.net |

| Iron(III)-diiPc | Cyclooctane | H₂O₂ | Cyclooctanol/Cyclooctanone (B32682) | Efficient and selective oxidation of cyclooctane to its alcohol and ketone. | kaimosi.com |

| Pd(OAc)₂/PhI(OAc)₂ | N-substituted Benzamides | PhI(OAc)₂ | Ortho-acetoxylated products | Directing-group assisted C-H acetoxylation at high temperatures. | beilstein-journals.org |

| Ru(II) complexes | Acetanilides | Carboxylic acids | Ortho-acyloxylated products | Ruthenium-catalyzed ortho-acyloxylation using various carboxylic acids. | beilstein-journals.org |

The general mechanism for many transition metal-catalyzed C-H activations involves the coordination of a directing group to the metal center, followed by cyclometallation to cleave a nearby C-H bond. scielo.brsigmaaldrich.com This strategy ensures high selectivity for a specific C-H bond among many that might be sterically or electronically similar. sigmaaldrich.com

Ligand Design and Catalyst Optimization for Cyclooctane Systems

The performance of a transition metal catalyst is critically dependent on the ligands coordinating to the metal center and the optimization of reaction conditions. acs.org Ligand design plays a pivotal role in tuning the catalyst's activity, selectivity, and stability. rutgers.edu

For instance, in ruthenium-catalyzed olefin metathesis involving cyclooctene (B146475), tuning the catalyst by substituting phosphine ligands with N-heterocyclic carbene (NHC) ligands resulted in highly active catalysts. nobelprize.org This enhancement was attributed to the favorable electron-donating properties and steric bulk of the NHC ligand, which increases the rate of catalyst turnover. nobelprize.org

In the realm of asymmetric C-H activation, the development of chiral ligands is essential for achieving enantioselectivity. Extensive research has led to various catalyst systems, such as rhodium catalysts with chiral bisphosphine ligands (e.g., (R)-BINAP) and iridium catalysts with pyridyl oxazolidine (B1195125) ligands, for enantioselective C-H functionalization. nih.gov The optimization process is often complex, requiring the screening of not only the ligand and metal precursor but also reaction parameters like temperature, solvent, and additives. acs.orgfigshare.com For example, automated systems can be used to rapidly screen variables such as precatalyst type, ligand-to-metal ratio, and temperature to identify the optimal catalytic system for a given transformation. acs.org The design of ligands can even extend to novel scaffolds like cyclooctatetraenes (COTs) or covalent organic frameworks (COFs), which can act as platforms for creating tailored catalytic environments. rsc.orgstanford.edu

Classical and Modern Organic Synthesis Routes

Alongside advanced catalytic methods, classical organic reactions remain fundamental to synthesis. These established routes are often complemented by modern variations that offer improved conditions or new capabilities.

Esterification and Acetoxylation Reactions

The most straightforward synthesis of this compound is the Fischer esterification of its precursors, cyclooctanol and acetic acid. This acid-catalyzed condensation is a cornerstone of ester synthesis. Modern methods have expanded the toolkit for esterification, employing a wide range of coupling reagents and catalysts to facilitate the reaction under milder conditions, often accommodating sensitive functional groups. organic-chemistry.org For example, surfactant-type Brønsted acids can promote esterification in water, while various reagents mediate the reaction at room temperature within minutes. organic-chemistry.org

Acetoxylation reactions provide an alternative route, either by functionalizing an alkene or by directly activating a C-H bond. The acetoxylation of cyclooctene can be achieved using palladium-based multicatalytic systems to yield allylic acetates like 3-acetoxy-1-cyclooctene. researchmap.jp As discussed previously (Section 2.2.3), the direct C-H acetoxylation of cyclooctane itself is a powerful modern strategy to form this compound in a single step from the parent alkane. researchgate.netresearchgate.net

Baeyer-Villiger Oxidation of Cyclic Ketones for Cyclic Ester Formation (Analogous pathways)

The Baeyer-Villiger (BV) oxidation is a classic reaction that transforms a ketone into an ester, or a cyclic ketone into a lactone (a cyclic ester), through the insertion of an oxygen atom adjacent to the carbonyl group. organic-chemistry.orgsigmaaldrich.com While the BV oxidation of cyclooctanone yields oxacyclononan-2-one rather than this compound, it represents an important analogous pathway for introducing ester functionality into a cyclic framework.

The reaction is known for its predictable regiochemistry, where the substituent better able to stabilize a positive charge preferentially migrates. organic-chemistry.org A variety of oxidizing agents can be used, with peroxyacids like m-CPBA being traditional choices. thermofisher.comnih.gov Modern advancements focus on greener alternatives, particularly hydrogen peroxide, used in combination with a catalyst. mdpi.com Lewis acids, such as Sn-zeolite beta, have shown high selectivity for lactone formation and can offer superior catalytic activity compared to homogeneous systems. mdpi.com

| Catalyst/Reagent | Oxidant | Substrate Example | Key Feature | Citation |

| Peroxyacids (m-CPBA) | Peroxyacid | Cyclic Ketones | Classical, reliable method with predictable regioselectivity. | organic-chemistry.orgthermofisher.com |

| Sn-Zeolite Beta | Hydrogen Peroxide | Cyclohexanone, Adamantanone | High selectivity for lactone (100%); heterogeneous catalyst. | sigmaaldrich.commdpi.com |

| Brønsted/Lewis Acids | Hydrogen Peroxide | Cycloketones | Activates H₂O₂ or the ketone carbonyl to facilitate oxidation. | mdpi.com |

| Enzymes (BVMOs) | Molecular Oxygen | Racemic/Prochiral Ketones | Enables asymmetric oxidation for synthesizing chiral lactones. | thermofisher.comnih.gov |

Ring Expansion and Contraction Strategies for Cyclooctane Scaffold Formation

The synthesis of the eight-membered cyclooctane ring, the core of this compound, can be achieved from smaller or larger cyclic precursors through ring expansion and contraction reactions.

Ring Expansion: These reactions convert a smaller ring into a more stable, larger one, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. chemistrysteps.commasterorganicchemistry.com

Tiffeneau–Demjanov Rearrangement: This reaction converts a 1-aminomethyl-cycloalkanol into an enlarged cycloketone using nitrous acid. wikipedia.org It provides a method to expand rings like cycloheptane (B1346806) into cyclooctanone by one carbon, though yields can decrease as the ring size increases. wikipedia.orgstackexchange.com

Carbocation Rearrangements: A carbocation adjacent to a strained ring, such as a cyclobutylmethyl cation, can rearrange via an alkyl shift to form a larger, less strained ring like cyclopentane. masterorganicchemistry.com This principle can be applied to form larger rings as well.

Tandem Catalysis: A tandem system using an iridium dehydrogenation catalyst and a molybdenum olefin-metathesis catalyst can convert cyclooctane into larger cycloalkanes, demonstrating a catalytic ring expansion strategy. rsc.org

Ring Contraction: These reactions transform a larger ring into a smaller one and typically proceed through anionic, cationic, or carbenoid intermediates. encyclopedia.pubresearchgate.net

Favorskii Rearrangement: This anionic contraction converts an α-haloketone into a carboxylic acid derivative with a smaller ring. encyclopedia.pubresearchgate.net

Wolff Rearrangement: This reaction proceeds through a carbenoid intermediate generated from a diazoketone, which rearranges to form a ketene (B1206846) that can be trapped to give a ring-contracted product. encyclopedia.pub

Radical-Mediated Contraction: Ring contractions can also occur via radical intermediates, which can be generated using reagents like samarium(II) iodide or photochemically. illinois.edu

Flow Chemistry Applications in Continuous Synthesis

The industrial synthesis of esters like this compound is increasingly benefiting from the adoption of continuous flow chemistry. This modern synthetic approach offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, superior reaction control, and greater potential for automation and scalability. nih.govresearchgate.net Research into the continuous synthesis of various acetate esters provides a strong foundation for the development of efficient processes for producing this compound.

Methodologies for continuous esterification, which are directly applicable to the synthesis of this compound from cyclooctanol and an acetylating agent, often employ either chemical or enzymatic catalysis in specialized flow reactors. nih.govpressbooks.pub

Chemical Catalysis in Flow Reactors

Acid-catalyzed esterification is a common method for producing acetate esters. pressbooks.pub In a continuous flow setup, the alcohol and carboxylic acid are pumped through a heated reactor, often a tube or coil, in the presence of a catalyst. The use of membrane reactors, which can selectively remove water as a byproduct, has been shown to shift the reaction equilibrium and drive the conversion to near completion. aiche.orgmdpi.com For instance, studies on the esterification of acetic acid with ethanol (B145695) in a flow-type membrane reactor have demonstrated the ability to surpass equilibrium conversion, achieving yields as high as 89.0%. mdpi.com Another design consideration is the type of flow reactor, with plug flow reactors (PFR) often showing better energy efficiency compared to continuous stirred tank reactors (CSTR) for esterification processes. researchgate.netmdpi.com

Research on the synthesis of various fragrance-related acetate esters using flow chemistry highlights the general applicability of these methods. Key parameters such as temperature, residence time, and catalyst concentration are optimized to maximize throughput and yield. In one study, the continuous flow synthesis of various biowax esters from long-chain alcohols and fatty acids was achieved with remarkable efficiency, reducing reaction times from 12 hours in batch to just 30 minutes in flow. acs.org

| Reactants | Catalyst | Temp. (°C) | Residence Time | Conversion (%) |

| Heptadecanoic acid, Octadecanol | CH₃SO₃H | 55 | 30 min | 92 |

| Heptadecanoic acid, Docosanol | CH₃SO₃H | 55 | 30 min | 90 |

| Stearic Acid, 1,4-Butanediol | CH₃SO₃H | 55 | 30 min | 67 |

| Myristic Acid, Myristyl Alcohol | CH₃SO₃H | 55 | 30 min | 89 |

| Table 1: Research findings for the continuous flow synthesis of various wax esters, demonstrating the efficiency of the flow process. The data shows high conversion rates at moderate temperatures and significantly reduced reaction times, applicable to the synthesis of similar esters like this compound. acs.org |

Biocatalytic Flow Synthesis

An increasingly popular and sustainable approach involves the use of immobilized enzymes as catalysts. Lipases, in particular, are highly effective for esterification reactions. In a biocatalytic flow process, a solution of the alcohol and acyl donor is passed through a packed-bed reactor containing the immobilized enzyme. researchgate.netvapourtec.com This method offers high selectivity and operates under milder conditions than chemical catalysis.

The synthesis of "woody acetate" (4-(tert-butyl)cyclohexyl acetate), a close structural analogue of this compound, has been successfully demonstrated using a continuous-flow biocatalytic process. researchgate.netvapourtec.com In this process, the corresponding alcohol was acetylated using an immobilized lipase (Candida antarctica lipase A, CALA) in a packed-bed reactor. researchgate.netvapourtec.commdpi.com This enzymatic approach is noted for producing high-purity products. researchgate.netvapourtec.com The successful application to a substituted cyclohexyl acetate strongly suggests its viability for the synthesis of this compound.

| Ester Product | Biocatalyst | Key Conditions | Result |

| cis-Woody Acetate | Candida antarctica lipase A (CALA) | Packed-bed reactor, vinyl acetate as acyl donor | High-purity cis-isomer successfully synthesized. researchgate.netvapourtec.commdpi.com |

| (R)-δ-decalactone | Ene-reductase (OYE3) | Packed-bed flow bioreactor, cofactor regeneration | >99% bioconversion of massoia lactone. researchgate.net |

| Terpene Acetates | Candida antarctica lipase B (CaLB) | Cross-linked enzyme-adhered nanoparticles (CLEANs) | Process intensification for fruit flavors and aromas. frontiersin.org |

| Table 2: Examples of biocatalytic continuous flow synthesis for fragrance and flavor esters, including a key structural analogue of this compound. These findings underscore the potential of enzymatic methods for clean and selective production. researchgate.netvapourtec.commdpi.comresearchgate.netfrontiersin.org |

The collected research demonstrates that robust and efficient continuous flow methodologies, utilizing both chemical and enzymatic catalysts, are well-established for the synthesis of acetate esters. These advanced methods are directly translatable to the large-scale, sustainable production of this compound.

Elucidation of Reaction Mechanisms and Kinetics

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating complex reaction mechanisms. unipd.it By modeling molecular structures and their interactions, researchers can predict reaction feasibility, pathways, and selectivity before undertaking extensive laboratory work. These methods are grounded in quantum mechanics and classical mechanics to simulate chemical processes with increasing accuracy. unipd.it

Density Functional Theory (DFT) Studies of Reaction Pathways and Energy Profiles

For a reaction involving cyclooctyl acetate (B1210297), such as its hydrolysis, DFT calculations could model the step-by-step mechanism. For instance, in the acid-catalyzed hydrolysis of an ester, DFT can be used to calculate the energy profile for the protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfer steps, and the final elimination of the alcohol. masterorganicchemistry.comresearchgate.net Studies on similar ester systems, like phenyl acetate and vinyl acetate, have successfully used DFT to distinguish between different possible mechanisms, such as stepwise versus concerted pathways, by comparing the activation barriers of the respective transition states. researchgate.netresearchgate.net The B3LYP functional combined with a basis set like 6-31G(d,p) is a common level of theory for such investigations, providing a balance between accuracy and computational cost. researchgate.netresearchgate.net

Molecular Dynamics Simulations of Intermediates and Transition States

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, solvent effects, and the stability of reaction intermediates. rsc.orgresearchgate.net

In the context of cyclooctyl acetate reactions, MD simulations could be employed to understand the conformational dynamics of the cyclooctyl ring in a transition state or the role of solvent molecules in stabilizing a charged intermediate. For example, simulations of ester hydrolysis can reveal how water molecules orient themselves to participate in the reaction, either as a nucleophile or as part of a proton-relay network. researchgate.net While direct MD simulations of the bond-breaking and bond-forming events of a full reaction are computationally expensive, they are invaluable for sampling the conformational space of reactants and intermediates, which can then be used as starting points for higher-level quantum mechanical calculations. rsc.org

Quantum Chemical Calculations for Reactivity and Electronic Structure

Quantum chemical calculations, including but not limited to DFT, provide fundamental insights into the electronic properties that govern a molecule's reactivity. aspbs.commdpi.com Analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect. The energy and shape of these orbitals indicate where a molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO). nanobioletters.com

For this compound, the LUMO would likely be centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. The HOMO would be associated with the lone pairs of the oxygen atoms. Furthermore, calculating the molecular electrostatic potential (MEP) surface visually represents the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, which are indicative of sites for electrophilic and nucleophilic attack, respectively. nanobioletters.com These descriptors help rationalize and predict the molecule's behavior in various chemical environments. rsc.org

Computational Analysis of Stereocontrol and Regioselectivity

Many chemical reactions can yield multiple products, and computational analysis is crucial for understanding and predicting the observed selectivity. numberanalytics.com Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over others. stanford.edu

Computational models can predict selectivity by comparing the activation energies of the different transition states leading to the various possible products. researchgate.net The pathway with the lowest energy barrier is the one that is kinetically favored. acs.org For reactions involving a substrate like this compound, such as an enzyme-catalyzed modification or an addition reaction to the cyclooctyl ring, computational analysis could explain the observed stereocontrol. By modeling the interactions between the substrate and the catalyst (e.g., an enzyme active site), researchers can identify the specific steric and electronic interactions that stabilize one transition state over another, thus dictating the stereochemical outcome. nih.govmdpi.com

| Computational Method | Primary Application | Information Gained for this compound Reactions | Relevant Analogue Studies |

|---|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energies | Reaction energy profiles, activation barriers, transition state geometries | Phenyl acetate pyrolysis researchgate.net, Cyclohexenone cycloaddition researchgate.net |

| Molecular Dynamics (MD) | Simulating atomic and molecular motion | Conformational dynamics, solvent effects, stability of intermediates | Acetate-cation binding rsc.org, Methyl formate (B1220265) hydrolysis researchgate.net |

| Frontier Molecular Orbital (FMO) Theory | Analyzing HOMO-LUMO interactions | Identification of nucleophilic and electrophilic sites | Flavonoid reactivity nanobioletters.com |

| Transition State Analysis | Comparing energies of competing pathways | Prediction of regioselectivity and stereoselectivity | Cycloadditions stanford.eduresearchgate.net, Cyclopropanation nih.gov |

Experimental Mechanistic Investigations

While computational methods provide powerful predictions, experimental studies are essential to validate these theoretical models and provide definitive evidence for a proposed reaction mechanism.

Kinetic Isotope Effect Studies

The Kinetic Isotope Effect (KIE) is a powerful experimental tool used to determine the rate-determining step of a reaction and to probe the structure of transition states. wikipedia.org It is measured by comparing the rate of a reaction using a reactant with a naturally abundant isotope (e.g., hydrogen, ¹H) to the rate of the same reaction with a reactant that has been isotopically labeled (e.g., deuterium (B1214612), ²H or D). wikipedia.org

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. nih.gov A smaller secondary KIE (kH/kD ≈ 1) may be observed if the isotopic substitution is at a position that is not directly involved in bond breaking but experiences a change in its environment or hybridization during the rate-limiting step. wikipedia.org

For example, to investigate the mechanism of a base-promoted elimination reaction of this compound, one could synthesize this compound with deuterium atoms at the carbon atoms adjacent to the acetate group. If a large primary KIE is observed, it would provide strong evidence that the C-H bond cleavage at that position is part of the rate-determining step, consistent with an E2 mechanism. If no significant KIE is observed (kH/kD ≈ 1), it might suggest a mechanism where C-H bond cleavage is not rate-limiting, such as in an E1 mechanism where the departure of the leaving group is the slow step. Such studies have been instrumental in elucidating mechanisms for a wide range of reactions, from solvolysis to enzyme-catalyzed oxidations. nih.govacs.orgcdnsciencepub.comresearchgate.net

| Isotopic Labeling Position | Observed kH/kD Value | Mechanistic Interpretation |

|---|---|---|

| C-H bond adjacent to the ester group | ~ 1.0 | C-H bond cleavage is not involved in the rate-determining step (suggests E1 mechanism). |

| C-H bond adjacent to the ester group | > 2.0 | C-H bond is broken in the rate-determining step (suggests E2 mechanism). |

| Non-reacting C-H bond | 0.8 - 1.2 | Secondary KIE; indicates a change in hybridization or steric environment at this position in the transition state. |

Identification and Characterization of Reaction Intermediates

The identification and characterization of transient species formed during a reaction are crucial for elucidating the mechanistic pathway. nih.gov In reactions involving this compound, various intermediates can be postulated and, in some cases, detected using advanced analytical techniques.

In situ characterization techniques are paramount for observing these fleeting species. rsc.org Methods like infrared (IR) spectroscopy, including advanced applications such as Sum Frequency Generation and Polarization Modulation-Infrared Reflection Absorption Spectroscopy (PM-IRAS), can provide information about the concentration and identity of surface-adsorbed species during a reaction. rsc.org Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for detecting surface species and reaction intermediates. rsc.org For solution-phase reactions, exchange NMR spectroscopy has proven effective in characterizing rapidly equilibrating intermediates, such as glycosyl triflates and dioxolanium ions, which might be analogous to intermediates in certain this compound reactions. nih.gov

While direct experimental evidence for specific this compound reaction intermediates is often challenging to obtain due to their inherent instability, computational studies using methods like Density Functional Theory (DFT) can be employed to model reaction pathways and predict the structures and energies of intermediates and transition states. researchgate.net For instance, in carbene transfer reactions, which can be analogous to certain transformations of this compound derivatives, iron porphyrin carbenes have been identified as key reactive intermediates. researchgate.net

Investigation of Solvent Effects and Reaction Parameter Influence

The solvent in which a reaction is conducted is not merely an inert medium but can actively participate in and influence the reaction's course and rate. numberanalytics.com Solvent effects can be categorized as non-specific (e.g., related to polarity and dielectric constant) and specific (e.g., hydrogen bonding). numberanalytics.comchemrxiv.org The choice of solvent can impact the stability of reactants, transition states, and intermediates, thereby altering reaction rates and even the mechanistic pathway. numberanalytics.comchemrxiv.org

The influence of solvent polarity is a significant factor. Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. numberanalytics.com For example, in palladium-catalyzed cross-coupling reactions, the polarity of the solvent can affect the distribution of palladium acetate forms (trimer vs. monomer), which in turn influences the catalytic activity. whiterose.ac.uk A linear relationship between the change in reaction rate and solvent variation has been observed for certain reaction types. cdnsciencepub.com

Other reaction parameters that significantly influence the outcome of reactions involving this compound include:

Temperature: Temperature affects reaction rates, with higher temperatures generally leading to faster reactions. It can also influence the selectivity of a reaction by providing the necessary activation energy for alternative pathways.

Catalysts: Catalysts can alter the reaction mechanism by providing a lower-energy pathway, thereby increasing the reaction rate. tutorchase.com For instance, in palladium-catalyzed reactions, the nature of the ancillary ligands and the presence of a base can dramatically affect the formation of the active catalytic species. whiterose.ac.uk

Concentration of Reactants: The rate of a reaction is often dependent on the concentration of the reactants, as described by the rate law. numberanalytics.com

Table 1: Influence of Reaction Parameters on Chemical Reactions

| Parameter | Effect on Reaction | Example |

|---|---|---|

| Solvent Polarity | Can stabilize charged intermediates and transition states, affecting reaction rate and selectivity. numberanalytics.com | In palladium-catalyzed cross-coupling, polar solvents like DMF can favor the monomeric form of palladium acetate, enhancing catalytic activity. whiterose.ac.uk |

| Temperature | Affects reaction rate (Arrhenius equation) and can influence product distribution by overcoming activation barriers for different pathways. | Thermal rearrangements often require specific high temperatures to proceed. wikipedia.org |

| Catalyst | Provides an alternative reaction pathway with lower activation energy, increasing the reaction rate without being consumed. tutorchase.com | Acid or base catalysis is common in the transformation of esters. orgosolver.com |

| Reactant Concentration | Influences the reaction rate according to the reaction's rate law. numberanalytics.com | The rate of esterification is dependent on the concentrations of the alcohol and carboxylic acid (or its derivative). |

Ring-Opening and Rearrangement Mechanisms of this compound Derivatives

The strained eight-membered ring of this compound and its derivatives makes them susceptible to various ring-opening and rearrangement reactions, often leading to the formation of new cyclic or acyclic structures.

Oxidative Radical Pathways and Cleavage Reactions

Oxidative radical reactions provide a powerful method for the transformation of cyclic compounds. beilstein-journals.org For derivatives of this compound, these pathways can be initiated by the formation of a radical species, which can then undergo ring-opening. For instance, in analogous systems like cyclopropane (B1198618) derivatives, a radical can add to a double bond, creating a cyclopropyl-substituted carbon radical that readily undergoes ring-opening to an alkyl radical. beilstein-journals.orgbeilstein-journals.org This subsequent radical can then participate in further reactions, such as cyclization or oxidation. beilstein-journals.org

Oxidative cleavage of C-C bonds is a key transformation in organic synthesis. mdpi.com These reactions can proceed through various mechanisms, including the formation of hydroperoxide intermediates followed by homolytic or heterolytic cleavage. researchgate.net In some enzymatic systems, C-C bond cleavage is achieved through oxidation that generates unstable intermediates which then rearrange or collapse. nih.gov For example, the oxidation of ketones can proceed via an α-oxy radical or an α-diketone intermediate, leading to cleavage of the C(CO)-C bond. researchgate.net

Acid-Catalyzed and Base-Catalyzed Transformations

Both acids and bases can effectively catalyze the transformation of esters like this compound. orgosolver.com

Acid-Catalyzed Reactions: In the presence of an acid, the carbonyl oxygen of the acetate group can be protonated, which increases the electrophilicity of the carbonyl carbon. orgosolver.com This facilitates nucleophilic attack, for example, by water in hydrolysis, leading to the formation of cyclooctanol (B1193912) and acetic acid. Acid catalysis can also promote transannular hydride shifts within the cyclooctyl ring, a common feature in the chemistry of medium-sized rings. amazonaws.com The extent of such rearrangements can be influenced by the nucleophilicity of the acid and the ionizing power of the medium. amazonaws.com

Base-Catalyzed Reactions: Base-catalyzed hydrolysis (saponification) of this compound involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This is a common and efficient method for cleaving the ester bond to yield cyclooctanol and an acetate salt. amazonaws.com Bases can also catalyze other transformations, such as protodeboronation in related organoboron compounds under Suzuki-Miyaura coupling conditions, which highlights the role of bases in various catalytic cycles. rsc.org

Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

|---|---|---|

| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |

| Mechanism | Protonation of carbonyl oxygen, followed by nucleophilic attack of water. orgosolver.com | Nucleophilic attack of hydroxide ion on the carbonyl carbon. amazonaws.com |

| Intermediate | Protonated ester | Tetrahedral alkoxide intermediate |

| Reversibility | Reversible | Essentially irreversible due to deprotonation of the resulting carboxylic acid. |

| Side Reactions | Can lead to transannular rearrangements. amazonaws.com | Generally cleaner for simple hydrolysis. |

Thermal Rearrangements

Heating this compound and its derivatives can induce thermal rearrangements. Pyrolysis of acetates is a known method for introducing unsaturation. In small ring systems, thermal acetate pyrolysis can be accompanied by novel rearrangements. rsc.orgcapes.gov.br For instance, the pyrolysis of certain cyclopropyl (B3062369) acetates leads to ring-opening and the formation of cyclopentene (B43876) derivatives, a reaction analogous to the vinylcyclopropane (B126155) rearrangement. wikipedia.orgrsc.org While specific studies on the thermal rearrangement of this compound itself are not extensively detailed in the provided context, it is plausible that at high temperatures, elimination of acetic acid to form cyclooctene (B146475) would be a primary pathway. More complex rearrangements could also occur, potentially involving transannular reactions, depending on the substitution pattern of the cyclooctyl ring. Thermal rearrangements of cyclopropyl ketones to homoallylic ketones have been observed, suggesting that the presence of a carbonyl group can direct the outcome of thermally induced ring-opening. marshall.edu

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of cyclooctyl acetate (B1210297), offering unparalleled insight into its molecular framework. helmholtz.de

One-dimensional (1D) NMR spectroscopy, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms within cyclooctyl acetate. In ¹H NMR spectra of this compound, the methine proton (H1) attached to the ester group typically appears as a multiplet around 4.90 ppm. The protons of the acetate methyl group present as a sharp singlet at approximately 1.99 ppm, while the fourteen methylene (B1212753) protons of the cyclooctyl ring produce a complex series of multiplets between 1.42 and 1.83 ppm. rsc.org

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between these atoms. science.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show correlations between the methine proton (H1) and the adjacent methylene protons on the cyclooctyl ring, as well as between neighboring methylene protons within the ring, helping to trace the carbon backbone. rsc.orgnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. The HSQC spectrum of this compound would link the ¹H signal of the H1 methine proton to its corresponding ¹³C signal and each set of methylene protons to their respective carbon signals. rsc.orgnih.gov

A combination of these 1D and 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals in the this compound molecule. rsc.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H1 (Methine) | ~4.90 (m) | ~75.3 |

| CH₂ (Cyclooctyl) | ~1.42-1.83 (m) | ~21.0-33.3 |

| CH₃ (Acetate) | ~1.99 (s) | ~21.0 |

| C=O (Carbonyl) | - | ~170.3 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from multiple sources. rsc.orgrsc.org

While this compound itself is achiral, its derivatives or its presence in a chiral environment can lead to stereochemical complexities that can be investigated by NMR. Chiral NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, are employed to differentiate between enantiomers of chiral molecules. wordpress.com If this compound were part of a larger chiral molecular assembly, these methods could help in determining the absolute stereochemistry. helmholtz.deresearchgate.net

The presence of a chiral center can induce magnetic non-equivalence in otherwise equivalent protons (diastereotopicity), leading to distinct signals in the ¹H NMR spectrum. masterorganicchemistry.com For instance, if a substituent on the cyclooctyl ring created a chiral center, the methylene protons adjacent to this center would become diastereotopic and exhibit separate, more complex splitting patterns. Anisotropy effects, where different spatial arrangements of atoms lead to variations in induced magnetic fields, are fundamental to these observations and are key in interpreting the resulting spectra to elucidate the three-dimensional structure. wordpress.com

1D (1H, 13C) and 2D NMR (COSY, HSQC, HMBC) for Assignment and Connectivity

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nist.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically where a precursor ion is selected and fragmented to produce product ions. wikipedia.orgnationalmaglab.org The resulting fragmentation pattern provides valuable structural information. In the analysis of this compound, the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). nih.govacs.org Common fragmentation pathways for esters include the loss of the alkoxy group or the acyl group. A characteristic fragment in the mass spectrum of this compound would correspond to the loss of acetic acid (60 Da) from the parent ion. The NIST Mass Spectrometry Data Center reports major peaks at m/z 43, 82, and 110 for this compound. nih.gov Analysis of these fragment ions helps to piece together the molecular structure. ajgreenchem.com

Table 2: Major Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment |

|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ (Molecular Ion) |

| 110 | [C₈H₁₄]⁺ (Loss of acetic acid) |

| 82 | [C₆H₁₀]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Data sourced from NIST Mass Spectrometry Data Center. nih.gov

To analyze this compound within complex matrices, mass spectrometry is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for the analysis of volatile and semi-volatile compounds like this compound. nist.gov The sample is first separated based on boiling point and polarity by the gas chromatograph, and then each separated component is introduced into the mass spectrometer for detection and identification. coresta.org GC-MS has been used to identify this compound and its metabolites in various samples. rsc.org The retention time (RT) in the GC provides an additional layer of identification alongside the mass spectrum. For example, in one study, this compound had a retention time of 6.5 minutes. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is suitable for a broader range of compounds, including those that are less volatile or thermally labile. sciex.comnih.gov The sample is separated by liquid chromatography before entering the mass spectrometer. researchgate.netacs.org While GC-MS is more common for a simple ester like this compound, LC-MS/MS methods can be developed for its quantification in complex biological or environmental samples, often involving derivatization to enhance ionization efficiency. epa.gov

These coupled techniques provide the high sensitivity and selectivity required for detecting and quantifying this compound in diverse and complex mixtures. rsc.orgsciex.com

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods are fundamental in elucidating the structural features of molecules. For this compound, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information about its functional groups and electronic properties.

Vibrational Analysis and Functional Group Identification by FTIR

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. upi.edu The FTIR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds. amazonaws.com

The primary functional group is the ester, which gives rise to two prominent and characteristic absorptions:

C=O Stretching: A strong and sharp absorption band is expected in the region of 1750–1735 cm⁻¹. This band is due to the stretching vibration of the carbonyl group and is a definitive indicator of the ester functionality.

C-O Stretching: The ester group also exhibits C-O stretching vibrations. These typically appear as two distinct bands in the "fingerprint region" (1300–1000 cm⁻¹), corresponding to the asymmetric and symmetric stretching of the O=C-O-R linkage. redalyc.org

The cyclooctyl and methyl portions of the molecule produce characteristic alkane signals:

C-H Stretching: Absorptions in the 3000–2850 cm⁻¹ range are attributed to the stretching vibrations of the C-H bonds in the cyclooctyl ring and the methyl group.

C-H Bending: Vibrations corresponding to the bending or deformation of C-H bonds are typically observed around 1465 cm⁻¹ (for -CH₂- scissoring) and 1375 cm⁻¹ (for -CH₃ symmetric bending).

The region between 1200 cm⁻¹ and 600 cm⁻¹ is known as the fingerprint region, where the combination of bending and stretching vibrations is unique to the molecule, allowing for its definitive identification when compared against a reference spectrum. redalyc.org

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Alkane (Cyclooctyl, Methyl) | 2850 - 3000 | Medium-Strong |

| C=O Stretch | Ester Carbonyl | 1735 - 1750 | Strong, Sharp |

| C-H Bend (Scissoring/Symmetric) | Alkane (Cyclooctyl, Methyl) | 1375 - 1465 | Variable |

| C-O Stretch (Asymmetric & Symmetric) | Ester Linkage | 1000 - 1300 | Strong |

Electronic Transitions and Conjugation Analysis by UV-Vis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from a ground state to a higher energy state. shu.ac.uk The utility of this technique is most pronounced for molecules containing chromophores, which are functional groups with valence electrons of low excitation energy. shu.ac.uk

For this compound, the only chromophore is the carbonyl group (C=O) of the ester. Since the molecule is saturated and lacks conjugated π-systems, it does not absorb light in the visible region of the spectrum (400-800 nm) and is therefore colorless. uzh.ch

The electronic transitions available in this compound are:

n → π* Transition: This transition involves the excitation of a non-bonding electron (n) from one of the oxygen atoms to the anti-bonding π* orbital of the carbonyl group. cutm.ac.in For saturated esters, this is a low-probability ("forbidden") transition, resulting in a weak absorption band (low molar absorptivity) typically located in the 205–215 nm range. shu.ac.ukcutm.ac.in

σ → σ* Transition: The excitation of electrons from σ-bonding orbitals requires very high energy. williams.edu These transitions occur at wavelengths below what is experimentally accessible with standard UV-Vis spectrophotometers (typically <190 nm). williams.edu

Due to the absence of any conjugated double bonds, there are no low-energy π → π* transitions, which are characteristic of conjugated systems and absorb strongly at longer wavelengths. cutm.ac.in

Table 2: Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength (λmax) | Molar Absorptivity (ε) |

| n → π* | Non-bonding (O) → Anti-bonding (C=O) | ~205 - 215 nm | Low |

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive experimental science for determining the precise atomic and molecular structure of a compound in its crystalline solid state. wikipedia.org This technique provides detailed information on bond lengths, bond angles, and the three-dimensional arrangement of molecules.

Crystal Structure Determination and Conformational Analysis

To date, a single-crystal X-ray diffraction structure of this compound has not been reported in publicly accessible crystallographic databases. Therefore, experimental data regarding its crystal system, space group, unit cell dimensions, and precise solid-state conformation are not available. Obtaining such data would require growing a suitable single crystal of the compound, a process that can be challenging. wikipedia.org If a structure were determined, it would reveal the preferred conformation of the flexible eight-membered cyclooctyl ring in the solid state.

Intermolecular Interactions and Packing Arrangements

Although an experimental crystal structure is unavailable, the types of intermolecular forces that would govern the packing of this compound molecules in a crystal lattice can be predicted based on its molecular structure. mdpi.com The forces present are primarily van der Waals forces. msu.edu

Dipole-Dipole Interactions: The ester group possesses a permanent dipole moment due to the difference in electronegativity between the carbon and oxygen atoms. These dipoles would lead to attractive dipole-dipole interactions, where the partially positive end of one molecule aligns with the partially negative end of a neighboring molecule. msu.eduatlanticoer-relatlantique.ca

The crystal packing would be a balance between these forces, aiming to maximize attractive interactions and achieve the most stable, densely packed arrangement. mdpi.com

Advanced Chromatographic Methods for Separation and Quantification

Chromatography encompasses a suite of powerful techniques for separating, identifying, and quantifying components within a mixture. e3s-conferences.org For a moderately volatile and semi-polar compound like this compound, both gas and liquid chromatography are highly effective.

Gas Chromatography (GC) is well-suited for analyzing volatile compounds. This compound can be separated from other components and identified using its retention index (a measure of where it elutes relative to a series of n-alkane standards). The NIST Chemistry WebBook reports experimentally determined Kovats retention indices for this compound on different types of GC columns. nist.govnih.gov

Table 3: Kovats Retention Indices for this compound in Gas Chromatography

| Column Type | Retention Index |

| Standard Non-polar | 1280 |

| Semi-standard Non-polar | 1279, 1280 |

| Standard Polar | 1645 |

| Source: NIST Mass Spectrometry Data Center nih.gov |

High-Performance Liquid Chromatography (HPLC) is another key technique, particularly for less volatile compounds or as part of a preparative separation scheme. cpur.in A specific reverse-phase HPLC (RP-HPLC) method has been developed for the analysis of this compound. sielc.com This method is scalable and can be used for isolating impurities. sielc.com

Column: Newcrom R1, a reverse-phase column with low silanol (B1196071) activity. sielc.com

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com

MS-Compatibility: For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid can be substituted with formic acid. sielc.com

Quantification of this compound in various samples can be achieved with high sensitivity and precision using these chromatographic methods, especially when coupled with mass spectrometry (GC-MS or LC-MS). nih.govnih.gov These hyphenated techniques allow for the accurate determination of concentration, often using an internal standard to ensure reproducibility. nih.gov

Gas Chromatography (GC) with High-Resolution Detection

Gas chromatography (GC) is a fundamental technique for the separation and analysis of volatile compounds like this compound. sigmaaldrich.com When coupled with high-resolution mass spectrometry (HRMS), it becomes a powerful tool for the identification and structural elucidation of unknown substances. nih.gov This combination offers enhanced separation capabilities and accurate mass measurements, which are crucial for distinguishing between compounds with similar properties. nih.govresearchgate.net

In the analysis of this compound, GC-MS plays a significant role. For instance, pyrolysis of this compound has been shown to yield cis-cyclooctene as the sole hydrocarbon product, a finding confirmed by gas chromatography. lookchem.com Furthermore, GC-MS has been employed to analyze the products of biocatalytic reactions involving this compound. In one study, the turnover of this compound by the enzyme CYP101B1 was analyzed, identifying the substrate and its hydroxylated product, trans-5-hydroxythis compound, based on their retention times. rsc.org

The National Institute of Standards and Technology (NIST) provides reference data for this compound, including its gas chromatography retention indices on different types of columns. This data is essential for the identification of this compound in various samples. nist.gov

Table 1: GC Retention Indices for this compound nist.gov

| Column Type | Temperature Program | Retention Index |

| Standard non-polar | Isothermal | 1280 |

| Semi-standard non-polar | Custom ramp | 1279 |

| Standard polar | Custom program | 1645 |

This table presents the Kovats retention indices for this compound on different GC columns, which are crucial for its identification in complex mixtures.

High-resolution GC is particularly valuable when dealing with complex environmental or biological samples where numerous compounds may be present. The increased resolving power of techniques like comprehensive two-dimensional gas chromatography (GC×GC) allows for the separation of co-eluting compounds that would otherwise be difficult to distinguish with conventional GC-MS. researchgate.net

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of chemical compounds. researchgate.net It is particularly valuable for determining the purity of a substance and for separating enantiomers to establish enantiomeric excess. researchgate.netheraldopenaccess.us

For the analysis of this compound, reverse-phase (RP) HPLC methods have been developed. One such method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN) and water. sielc.com This method can be adapted for mass spectrometry (MS) detection by replacing phosphoric acid with formic acid in the mobile phase. sielc.com The scalability of this HPLC method makes it suitable for both analytical and preparative separations, including the isolation of impurities. sielc.com

The determination of enantiomeric excess is a critical application of HPLC, especially for chiral compounds. heraldopenaccess.us While direct chiral separation of this compound via HPLC is not extensively documented in the provided results, the principles of chiral chromatography are well-established. Chiral stationary phases (CSPs) are employed to differentiate between enantiomers, allowing for their separation and quantification. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most commonly used and effective for a wide range of chiral compounds. nih.gov The choice of the appropriate CSP and mobile phase is crucial for achieving successful enantiomeric separation. researchgate.net

Table 2: HPLC Method for this compound Analysis sielc.com

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN) and Water |

| Additive for MS | Formic Acid |

| Application | Purity analysis, impurity isolation |

This table outlines a reverse-phase HPLC method for the analysis of this compound, highlighting its utility in purity assessment.

The development of enantioselective HPLC methods often involves screening various CSPs and optimizing mobile phase conditions, including the type and percentage of organic modifier, to achieve baseline separation of the enantiomers. researchgate.net

Advanced Extraction Techniques for Complex Chemical Matrices

The analysis of this compound within complex matrices, such as those found in biological or environmental samples, often requires sophisticated extraction techniques to isolate the target analyte from interfering substances. numberanalytics.com The choice of extraction method is critical as it can significantly impact the efficiency and accuracy of the subsequent analysis. mdpi.com

Traditional methods like liquid-liquid extraction (LLE) and solid-liquid extraction (SLE) are widely used due to their simplicity. organomation.commdpi.com However, for more challenging matrices, advanced techniques are often necessary to improve extraction efficiency, reduce solvent consumption, and minimize the degradation of thermally sensitive compounds. numberanalytics.comuma.pt

Modern extraction techniques that can be applied to the isolation of this compound and similar compounds include:

Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, accelerating the extraction process. numberanalytics.comarcjournals.org It is particularly effective for extracting compounds from solid matrices. numberanalytics.com

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent, enhancing the penetration of the solvent into the sample matrix and improving extraction efficiency. organomation.com

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. organomation.comarcjournals.org By manipulating pressure and temperature, the solvating power of the fluid can be tuned to selectively extract target compounds. organomation.com

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction (ASE), PLE uses elevated temperatures and pressures to maintain the solvent in its liquid state, which increases extraction efficiency and reduces extraction time and solvent volume. mdpi.com

The selection of the appropriate solvent is a crucial factor in any extraction process. For this compound, which is an ester, solvents like ethyl acetate are commonly used. rsc.orgresearchgate.net The synthesis of this compound itself involves purification steps that utilize extraction, for example, washing with a sodium bicarbonate solution and subsequent isolation of the organic layer. rsc.org In more complex procedures, purification may involve extraction with an alkyl acetate followed by crystallization. google.com

Hyphenated techniques, which combine an extraction method with a subsequent analytical technique like solid-phase extraction (SPE) or liquid chromatography (LC), can further enhance selectivity and sensitivity. numberanalytics.com For instance, MAE can be coupled with SPE (MAE-SPE) to provide a cleaner extract prior to chromatographic analysis. numberanalytics.com

Derivatives, Analogues, and Structural Modification Research

Synthesis of Substituted Cyclooctyl Acetate (B1210297) Analogues

The synthesis of substituted cyclooctyl acetate analogues is a focal point of research, aiming to create novel compounds with tailored properties. A notable approach involves the reaction of 10-(4-substitutedbenzylidene)bicyclo[6.2.0]decan-9-ones with 2-aminothiophenol (B119425) in the presence of p-toluenesulfonic acid (p-TsOH) to yield 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazole derivatives. researchgate.net This method provides a pathway to introduce complex styryl and benzothiazole (B30560) functionalities onto the cyclooctyl ring system.

Another strategy focuses on the functionalization of trans-cyclooctene (B1233481) (TCO), a strained alkene that can be derived from cyclooctane (B165968) precursors. The activation of exo- and endo-diastereomers with N-iodosuccinimide (NIS) in the presence of sodium acetate and acetic acid generates an acetylated iodohydrin. nih.gov Subsequent dehydroiodination leads to a difunctionalized cis-cyclooctene, which can be photoisomerized to the corresponding TCO derivative, providing access to both axial and equatorial isomers of substituted cyclooctyl systems. nih.gov

Furthermore, the synthesis of analogues is not limited to direct substitution on the cyclooctyl ring. For instance, research on sempervirine (B1196200) analogues has led to the replacement of its E-ring with a cyclooctyl ring, achieved through a multi-step synthesis. nih.gov This highlights the versatility of incorporating the cyclooctyl moiety as a building block in larger, more complex molecules.

The following table summarizes key synthetic methods for substituted cyclooctyl analogues:

| Starting Material | Reagents | Product | Reference |

| 10-(4-substitutedbenzylidene)bicyclo[6.2.0]decan-9-ones | 2-aminothiophenol, p-TsOH | 2-((1R,2S)-2-((E)-4-substitutedstyryl) cyclooctyl)benzo[d]thiazoles | researchgate.net |

| exo/endo-cyclooctene diastereomers | NIS, NaOAc, AcOH | Acetylated iodohydrin | nih.gov |

| Acetylated iodohydrin | Base | Difunctionalized cis-cyclooctene | nih.gov |

| Difunctionalized cis-cyclooctene | Light (photoisomerization) | Difunctionalized trans-cyclooctene | nih.gov |

Chiral Cyclooctyl Scaffolds and Stereoisomer Synthesis

The development of chiral cyclooctyl scaffolds and the stereoselective synthesis of their derivatives are crucial for applications in asymmetric catalysis and medicinal chemistry. Chiral scaffolds are molecular frameworks that possess stereogenic centers, providing a basis for the synthesis of enantiomerically pure compounds. researchgate.netsnnu.edu.cn